molecular formula C11H14FNO B13628430 3-Fluoro-4-(piperidin-4-yl)phenol

3-Fluoro-4-(piperidin-4-yl)phenol

Cat. No.: B13628430
M. Wt: 195.23 g/mol
InChI Key: SNEIUDUETDRZPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-(piperidin-4-yl)phenol is a fluorinated aromatic compound that features a piperidine ring attached to a phenol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions often include mild temperatures and the presence of a base to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(piperidin-4-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydrogenated derivatives .

Scientific Research Applications

3-Fluoro-4-(piperidin-4-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(piperidin-4-yl)phenol involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to various biological targets. This can result in specific effects on cellular processes, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(piperidin-4-yl)phenol is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to other similar compounds. Its unique structure allows for specific interactions with biological targets, making it a valuable tool in various research and industrial applications .

Biological Activity

3-Fluoro-4-(piperidin-4-yl)phenol is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a fluorinated phenolic ring and a piperidine moiety. The presence of the fluorine atom is significant as it can enhance the lipophilicity and metabolic stability of the compound, potentially improving its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to bind to various receptors and enzymes, influencing multiple signaling pathways. The fluorinated aromatic ring may contribute to its binding affinity, while the piperidine structure can enhance selectivity towards particular biological targets .

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. Studies have shown that compounds with similar structures demonstrate activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of piperidine have been reported to possess antibacterial effects, with minimum inhibitory concentrations (MICs) ranging from 15.625 μM to 125 μM against various strains .

Table 1: Antimicrobial Activity of Piperidine Derivatives

CompoundTarget BacteriaMIC (μM)
This compoundStaphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125
Pseudomonas aeruginosaNot specified

Anticancer Activity

In addition to antimicrobial properties, there is emerging evidence suggesting that this compound may possess anticancer activity. A study highlighted that certain piperidine derivatives showed cytotoxic effects on cancer cell lines, inducing apoptosis and inhibiting tumor growth . The mechanism appears to involve modulation of cell signaling pathways related to proliferation and apoptosis.

Case Study: Cytotoxicity in Cancer Models

In a recent investigation, a derivative of this compound was tested against FaDu hypopharyngeal tumor cells, showing improved cytotoxicity compared to standard treatments like bleomycin. The study utilized a three-component cycloaddition approach, emphasizing the structural importance of the piperidine ring in enhancing biological activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound has been further elucidated through structure-activity relationship studies. Modifications in the piperidine or phenolic components can significantly affect the compound's efficacy and selectivity. For example, substituents on the phenolic ring can alter binding interactions with target enzymes or receptors, enhancing or diminishing biological effects.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Fluorine substitutionIncreased lipophilicity
Piperidine variationAltered receptor selectivity

Properties

IUPAC Name

3-fluoro-4-piperidin-4-ylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-11-7-9(14)1-2-10(11)8-3-5-13-6-4-8/h1-2,7-8,13-14H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEIUDUETDRZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.